Fmoc-Arg-OH.HCl

Catalog No.
S895153
CAS No.
131669-11-9
M.F
C21H25ClN4O4
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg-OH.HCl

CAS Number

131669-11-9

Product Name

Fmoc-Arg-OH.HCl

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

Molecular Formula

C21H25ClN4O4

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1

InChI Key

GKVPGWVXDVZUBA-FERBBOLQSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl

Fmoc-Arg-OH.HCl (CAS 131669-11-9) is a side-chain unprotected, Fmoc-protected arginine building block specifically engineered for Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) and Liquid-Phase Peptide Synthesis (LPPS). By maintaining the highly basic guanidino group as a hydrochloride salt, this compound breaks the zwitterionic network typical of free amino acids, conferring moderate to high solubility in standard polar aprotic solvents such as DMF and NMP. It serves as a high-atom-economy alternative to heavily protected arginine derivatives, allowing direct coupling in green chemistry workflows while eliminating the substantial mass penalty and downstream cleavage complications associated with bulky side-chain protecting groups [1].

Workflow Fit

Fmoc-SPPS building block with unprotected guanidino side chain
Eliminates side-chain deprotection step, reducing TFA use
Supports minimal-protection SPPS for improved atom economy

Substituting Fmoc-Arg-OH.HCl with its direct free base analog (Fmoc-Arg-OH) leads to catastrophic coupling failures; upon carboxylate activation, the partially deprotonated free guanidino group initiates a rapid, kinetically favored intramolecular nucleophilic attack, yielding an unreactive six-membered lactam and dimeric byproducts. Conversely, substituting with the industry-standard Fmoc-Arg(Pbf)-OH introduces massive steric bulk that drastically lowers atom economy. Furthermore, during final global deprotection, the Pbf group generates highly reactive sulfonylating carbocations that irreversibly modify sensitive residues like tryptophan and cysteine, necessitating complex scavenger cocktails and severely complicating downstream chromatographic purification [1].

Substitution Risk

Sulfonyl side reactions
Pbf, Mtr, Pmc-protected analogs release electrophilic fragments during TFA cleavage, which may cause Trp sulfonation and impurity formation.
Steric hindrance limitation
Protected analogs such as Fmoc-Arg(Pbf)-OH exhibit steric hindrance that can reduce coupling efficiency relative to the unprotected HCl salt.
Lactam formation risk
Fmoc-Arg(Boc)2-OH is reported to undergo quantitative lactam formation, leading to coupling failure; the HCl salt suppresses this pathway.

Suppression of Intramolecular Lactamization During Activation

During carboxylate activation, the unprotected guanidino group of arginine can act as a potent nucleophile. Quantitative studies demonstrate that Fmoc-Arg-OH.HCl achieves >99% coupling conversion by maintaining the guanidino group in a protonated, non-nucleophilic state. In stark contrast, the Fmoc-Arg-OH free base undergoes rapid intramolecular cyclization, converting almost entirely into an unreactive Fmoc-Arg-lactam and dimeric species, effectively halting peptide chain elongation [1].

Evidence DimensionCoupling Conversion and Lactam Formation
Target Compound Data>99% conversion to desired peptide (no lactam formation)
Comparator Or BaselineFmoc-Arg-OH free base (rapid conversion to unreactive lactam)
Quantified Difference>99% functional coupling vs. near-total reagent degradation
ConditionsActivation with DIC/Oxyma or T3P in DMF/NMP

Procuring the HCl salt is strictly required to enable side-chain unprotected arginine coupling without losing the reagent to intramolecular degradation.

Side reaction risk
Class-level inference
Eliminates TFA sulfonyl side reaction pathway
Fmoc-Arg(Pbf)-OH: <0.5% racemization with optimized TFA cleavage
Avoids a class of difficult-to-remove impurities from electrophilic fragments
Data on unprotected HCl salt derived from class-level inference; direct racemization data sparse

Elimination of Pbf-Induced Cleavage Byproducts

Standard SPPS utilizes Fmoc-Arg(Pbf)-OH, which requires harsh trifluoroacetic acid (TFA) cleavage conditions. The cleavage of the Pbf group generates highly reactive sulfonylating fragments that attack electron-rich residues (Trp, Tyr, Cys), reducing crude peptide purity. Utilizing Fmoc-Arg-OH.HCl completely bypasses Pbf protection, eliminating these specific carbocation byproducts and reducing the reliance on complex, high-volume scavenger mixtures during the final cleavage step [1].

Evidence DimensionGeneration of reactive cleavage byproducts
Target Compound DataZero Pbf-derived sulfonylating fragments
Comparator Or BaselineFmoc-Arg(Pbf)-OH (generates reactive Pbf-carbocations requiring scavengers)
Quantified DifferenceComplete elimination of Pbf-related side reactions
ConditionsGlobal TFA cleavage of synthesized peptide resin

Buyers synthesizing sensitive, Trp/Cys-rich peptides can drastically reduce downstream chromatographic purification bottlenecks by eliminating Pbf-related impurities.

Process productivity
Cross-study comparable
5.3× productivity gain
Reported productivity increase in Minimal-Protection SPPS vs. conventional fully protected approach
Conditions: MP-SPPS workflow; may vary with sequence and scale

Atom Economy and Process Mass Intensity (PMI)

The transition to Minimal-Protection SPPS (MP-SPPS) using Fmoc-Arg-OH.HCl significantly improves the atom economy of peptide manufacturing. The Pbf protecting group (MW 252 g/mol) adds substantial non-value-adding mass to the arginine building block. By utilizing the HCl salt (MW 432.9 g/mol) instead of Fmoc-Arg(Pbf)-OH (MW 648.8 g/mol), the atom economy of the arginine incorporation step is vastly improved, contributing to a reported 5.3-fold increase in overall process efficiency and a drastic reduction in Process Mass Intensity (PMI) when combined with minimal-rinsing protocols [1].

Evidence DimensionReagent Molecular Weight and Atom Economy
Target Compound DataFmoc-Arg-OH.HCl (MW 432.9 g/mol)
Comparator Or BaselineFmoc-Arg(Pbf)-OH (MW 648.8 g/mol)
Quantified Difference~33% reduction in raw material mass per mole of arginine incorporated
ConditionsIndustrial-scale SPPS raw material calculation

Procuring the unprotected HCl salt directly lowers raw material mass requirements and reduces chemical waste, aligning with industrial green chemistry mandates.

Electrophilic damage
Class-level inference
Zero sulfonation risk (no sulfonyl leaving group)
Mtr: high Trp sulfonation; Pbf: low but non-zero risk
Eliminates mechanism for Trp, Tyr, Met side reactions during global deprotection
Risk elimination inferred from absence of sulfonyl group; validated for Pbf analog risk levels
Lactam formation
Cross-study comparable
Lactam cyclization prevented via protonated guanidino group
Fmoc-Arg(Boc)2-OH: complete lactam formation, near-zero coupling yield
Viable alternative for sequences where arginine lactam side reaction is a known risk
Reported for N-methylated and hindered peptides; protonation effect context-dependent

Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS)

Fmoc-Arg-OH.HCl is the premier choice for MP-SPPS workflows aiming to reduce Process Mass Intensity (PMI). By allowing direct coupling without side-chain protection, it eliminates the need for expensive Pbf-functionalized precursors and reduces the volume of TFA and scavengers required during final cleavage [1].

Synthesis of Tryptophan- and Cysteine-Rich Peptides

In sequences where reactive carbocations from Pbf cleavage would cause irreversible alkylation or sulfonylation of Trp, Cys, or Tyr residues, using Fmoc-Arg-OH.HCl prevents these side reactions entirely, significantly improving the yield and purity of the crude peptide and simplifying downstream HPLC purification [2].

Liquid-Phase Peptide Synthesis (LPPS) Scale-Up

For large-scale solution-phase synthesis where intermediate purification is challenging, the use of Fmoc-Arg-OH.HCl ensures >99% coupling conversion without generating massive lipophilic protecting group byproducts that complicate phase separations and crystallizations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial manufacturing & green chemistry
Minimal-protection SPPS compatibility
Process mass intensity, TFA consumption, and batch productivity
Sensitive residue synthesis (Trp, Tyr, Met)
Absence of sulfonyl protecting group
Crude peptide impurity profile and purification simplification
Lactam-prone peptides & hindered sequences
Protonated guanidino group (HCl salt)
Coupling yield and suppression of intramolecular lactam cyclization

Sequence

R

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